molecular formula C22H16BrN3O2S2 B4999721 N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide

Cat. No.: B4999721
M. Wt: 498.4 g/mol
InChI Key: YRENSSWJURHPQO-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide is a complex organic compound that features a benzothiazole moiety

Preparation Methods

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction. The reaction typically takes place in dimethyl formamide (DMF) as a solvent . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the bromine and methoxy positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit certain enzymes and proteins, which can lead to their antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-5-bromo-2-methoxybenzamide lies in its specific functional groups, which can influence its reactivity and biological properties.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2S2/c1-28-18-10-9-14(23)12-16(18)20(27)26-22(29)24-15-6-4-5-13(11-15)21-25-17-7-2-3-8-19(17)30-21/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRENSSWJURHPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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